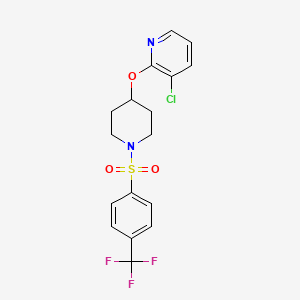

3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N2O3S/c18-15-2-1-9-22-16(15)26-13-7-10-23(11-8-13)27(24,25)14-5-3-12(4-6-14)17(19,20)21/h1-6,9,13H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFBGHNWUNUJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target thecalcitonin gene-related peptide (CGRP) receptor . CGRP receptors play a crucial role in pain transmission and vascular regulation.

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein.

Biological Activity

The compound 3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 403.82 g/mol. The structure includes a pyridine ring, a piperidine moiety, and a sulfonyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its role as a glycine transporter 1 (GlyT1) inhibitor . GlyT1 inhibitors are known for their potential in treating schizophrenia by enhancing glycine levels in the synaptic cleft, which can modulate NMDA receptor activity.

Key Findings:

- Inhibition Potency : The compound exhibits an IC50 value of approximately 1.8 nM against GlyT1, indicating potent inhibitory action .

- CNS Activity : In rodent models, it has shown significant efficacy without causing undesirable central nervous system side effects .

Biological Activity Overview

The following table summarizes the biological activities reported for the compound:

Study 1: Schizophrenia Models

In a study focusing on schizophrenia models, the compound demonstrated significant antipsychotic effects while maintaining a favorable side effect profile. This was attributed to its selective inhibition of GlyT1, which led to increased glycine availability and improved NMDA receptor function .

Study 2: Cancer Cell Lines

Research involving various cancer cell lines indicated that the compound exhibits cytotoxic effects superior to traditional chemotherapeutics like bleomycin. The mechanism was linked to apoptosis induction and disruption of cellular proliferation pathways .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group on the phenyl ring significantly enhances the compound's biological activity. SAR studies indicate that modifications in the piperidine and pyridine moieties can lead to improved potency and selectivity for GlyT1 inhibition.

Notable SAR Insights:

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have indicated that derivatives similar to 3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Central Nervous System Effects

The piperidine moiety suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems are of particular interest in developing treatments for conditions like depression and anxiety .

Case Study 1: Anticancer Efficacy

A study published in MDPI examined a series of trifluoromethyl-substituted compounds for their anticancer efficacy. The results indicated that compounds structurally similar to 3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

Case Study 2: Antimicrobial Activity

In another research article, derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition of bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules in terms of synthesis , structural features , physicochemical properties , and biological activity .

Key Observations :

- Sulfonyl Group Variations : Replacement of the 4-(trifluoromethyl)phenyl-sulfonyl group with fluorophenyl (14d) or thiophene-sulfonyl () alters electronic properties and lipophilicity .

- Stereochemistry : Enantiomerically pure analogues (e.g., 6m) exhibit defined stereochemical profiles critical for biological activity .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated at ~437 g/mol (C₁₇H₁₅ClF₃N₂O₃S). Comparatively, analogues with multiple CF₃ groups (e.g., 7b) exceed 500 g/mol due to higher halogen content .

- Melting Points : Melting points correlate with molecular symmetry and polarity. For example, 7b (111.8–114.0°C) and 6m (108°C) have lower melting points than nitro-substituted derivatives (e.g., 7e at 122.1–124.8°C) due to reduced crystallinity from bulky CF₃ groups .

Q & A

Q. What are the optimized reaction conditions for synthesizing 3-Chloro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine and pyridine cores. Key steps include:

- Sulfonylation : React piperidin-4-ol with 4-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane using NaOH as a base to form the sulfonylated piperidine intermediate.

- Etherification : Couple the intermediate with 3-chloro-2-hydroxypyridine under Mitsunobu conditions (e.g., DIAD, PPh₃) or via nucleophilic substitution in polar aprotic solvents (e.g., DMF, 60–80°C).

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >98% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve the piperidine ring conformation (axial/equatorial substituents) and confirm sulfonyl group attachment. The trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-60 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridine C-N vibrations .

Q. How can researchers ensure purity during synthesis and storage?

- Methodological Answer :

- In-process QC : Monitor reactions via TLC or LC-MS to detect intermediates/byproducts (e.g., unreacted sulfonyl chloride).

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the sulfonyl group or photodegradation of the pyridine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in the sulfonyl group (e.g., methylsulfonyl vs. phenylsulfonyl) or pyridine substituents (e.g., fluoro, methoxy). Compare bioactivity using assays like enzyme inhibition or receptor binding .

- Functional Group Analysis : Replace the trifluoromethyl group with cyano or nitro to assess electronic effects on target binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses in targets like kinase domains or GPCRs.

- Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100 ns to assess conformational flexibility .

Q. How should contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays).

- Metabolite Screening : Use LC-MS/MS to check for in situ degradation products that may interfere with results .

Q. What strategies enable regioselective functionalization of the pyridine ring?

- Methodological Answer :

- Directed C-H Activation : Employ Pd-catalyzed coupling with directing groups (e.g., pyridine N-oxide) to install substituents at specific positions.

- Halogen Dance Reactions : Redistribute halogen atoms (e.g., Cl to F exchange) using Lewis acids like AlCl₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.